molecular formula C10H9NO B1230853 8-methylquinolin-2(1H)-one CAS No. 4053-36-5

8-methylquinolin-2(1H)-one

Cat. No.: B1230853
CAS No.: 4053-36-5
M. Wt: 159.18 g/mol
InChI Key: XXPVCQMOIBCSDT-UHFFFAOYSA-N
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Description

8-Methylquinolin-2(1H)-one, also known as 8-MQ, is an organic compound that belongs to the quinoline family. It is a yellow-colored solid with a molecular weight of 166.21 g/mol. 8-MQ is a highly versatile compound that has been extensively studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

NMR Spectroscopy and Rotamer Analysis

8-Methylquinolin-2(1H)-one and its derivatives have been studied using NMR spectroscopy. Akhmedov, Myshakin, and Hall (2004) investigated the rotational conformers (rotamers) of derivatives of octahydrofuro[3,4‐f]isoquinoline‐7(1H)‐carboxylate and tetrahydro‐2,5,6(1H)‐isoquinolinetricarboxylate using dynamic NMR and ab initio studies. These studies revealed insights into the structural conformations and the interconversion barriers of these compounds (Akhmedov, Myshakin, & Hall, 2004).

Corrosion Inhibition

Faydy et al. (2019) synthesized organic compounds, including derivatives of 8-hydroxyquinoline, for corrosion inhibition of carbon steel in acidic media. These compounds showed potential as cathodic-type inhibitors, demonstrating the utility of this compound derivatives in corrosion protection (Faydy et al., 2019).

Alzheimer's Disease Treatment

The family of 2-substituted 8-hydroxyquinolines, similar in structure to this compound, has been proposed for Alzheimer's disease treatment. Kenche et al. (2013) discussed the metal chaperone activity of these compounds, highlighting their potential in disaggregating amyloid plaques and reversing Alzheimer's disease phenotypes in animal models (Kenche et al., 2013).

Organometallic Chemistry

Nonoyama (1974) explored the synthesis of organorhodium(III) complexes of 8-methylquinoline, contributing to the understanding of metallation reactions in organometallic chemistry (Nonoyama, 1974).

Catalysis and Chemical Synthesis

Research by Kumar et al. (2019) demonstrated the Rh(III)-catalyzed regioselective methylation of 8-methylquinolines. This study is crucial for understanding the chemoselectivity and regioselectivity in catalytic processes involving this compound derivatives (Kumar et al., 2019).

Properties

IUPAC Name

8-methyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-3-2-4-8-5-6-9(12)11-10(7)8/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPVCQMOIBCSDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415994
Record name 8-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4053-36-5
Record name 8-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key synthetic routes to obtain 8-methylquinolin-2(1H)-one derivatives?

A1: The synthesis of 4-chloro-8-methylquinolin-2(1H)-one, a versatile precursor to various this compound derivatives, is a key starting point. [] This compound can undergo nucleophilic substitution reactions at the 4-position, enabling the introduction of diverse substituents like sulfanyl, hydrazino, azido, and amino groups. [] This synthetic flexibility paves the way for exploring the structure-activity relationships and potential applications of this class of compounds.

Q2: How is this compound employed in asymmetric catalysis?

A2: Cinchonidine, a natural product containing the this compound moiety, serves as an effective chiral modifier for platinum catalysts. [] This modified catalyst enables the asymmetric catalytic cascade reaction of 2-nitrophenylpyruvates, yielding (R)-3-hydroxy-3,4-dihydro-8-methylquinolin-2(1H)-one with high enantioselectivity. [] This reaction is particularly interesting for its potential in synthesizing chiral 3-hydroxyquinolin-2(1H)-ones, valuable building blocks for pharmaceuticals and other bioactive compounds.

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